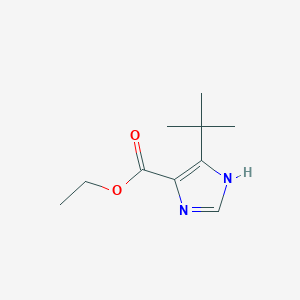

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C10H16N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives, including ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, has been a subject of interest in recent years . The synthesis often involves nucleophilic substitution of the 1-NH of ethyl 5-methyl-1H-imidazole-4-carboxylate by (bromomethyl)benzene in DMF at room temperature under basic conditions .Molecular Structure Analysis

The molecular structure of ethyl 5-tert-butyl-1H-imidazole-4-carboxylate consists of an imidazole ring substituted with a tert-butyl group at the 5-position and an ethyl ester at the 4-position . The exact mass of the molecule is 196.121177757 g/mol .Chemical Reactions Analysis

Imidazole derivatives, including ethyl 5-tert-butyl-1H-imidazole-4-carboxylate, are key components to functional molecules that are used in a variety of everyday applications . They are involved in a wide range of chemical reactions, with an emphasis placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate has a molecular weight of 196.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 and a topological polar surface area of 55 Ų .Aplicaciones Científicas De Investigación

Application 1: Anti-Cancer Therapy

- Summary of the Application: Ethyl 5-(tert-butyl)-1H-imidazole-4-carboxylate is used in the synthesis of novel phenylahistin derivatives, which are potent microtubule inhibitors. These inhibitors are being studied for their potential use in anti-cancer therapy .

- Methods of Application or Experimental Procedures: The compound was used in the synthesis of a focused library of imidazole-type molecules. Different groups were introduced to the C-ring and A-ring of phenylahistin. The study found that appropriate hydrocarbon substituents and unsaturated alkenyl substituents at the 1-position of the imidazole group are important for improving the activity of such compounds .

- Results or Outcomes: The study found that compound 15p, which contains an allyl group, exhibited potent cytotoxic activity at the nanomolar level against human lung cancer cell lines. It efficiently inhibited microtubule polymerization and induced a high expression of caspase-3 .

Application 2: Synthesis of Imidazoles

- Summary of the Application: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can be used in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application or Experimental Procedures: The compound is used in the synthesis of imidazole-type molecules. An emphasis has been placed on the bonds constructed during the formation of the imidazole .

- Results or Outcomes: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .

Application 3: Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

- Summary of the Application: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can be used in the synthesis of imidazo[1,5-a]pyrimidine derivatives .

- Methods of Application or Experimental Procedures: The compound is used in the synthesis of a focused library of imidazole-type molecules. Different groups were introduced to the C-ring and A-ring of phenylahistin .

- Results or Outcomes: The study found that appropriate hydrocarbon substituents and unsaturated alkenyl substituents at the 1-position of the imidazole group are important for improving the activity of such compounds .

Application 4: Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives

- Summary of the Application: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can be used in the synthesis of 3H-imidazo[4,5-b]pyridine derivatives .

- Methods of Application or Experimental Procedures: The compound is used in the synthesis of a focused library of imidazole-type molecules. Different groups were introduced to the C-ring and A-ring of phenylahistin .

- Results or Outcomes: The study found that appropriate hydrocarbon substituents and unsaturated alkenyl substituents at the 1-position of the imidazole group are important for improving the activity of such compounds .

Application 5: Synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-

- Summary of the Application: Ethyl 5-tert-butyl-1H-imidazole-4-carboxylate can be used in the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3 .

- Methods of Application or Experimental Procedures: The compound has been synthesized from commercially available starting material using inexpensive reagents via efficient and selective protocol .

- Results or Outcomes: The study did not provide specific results or outcomes .

Direcciones Futuras

While specific future directions for ethyl 5-tert-butyl-1H-imidazole-4-carboxylate are not mentioned in the retrieved papers, the field of imidazole derivatives is a vibrant area of research. The synthesis, functionalization, and physicochemical properties of imidazole derivatives are being actively explored, with a focus on their potential applications in medicinal chemistry .

Propiedades

IUPAC Name |

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-5-14-9(13)7-8(10(2,3)4)12-6-11-7/h6H,5H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLWFCKNFSOIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=N1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-tert-butyl-1H-imidazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)